2-Bromo-5-methoxyaniline

Descripción general

Descripción

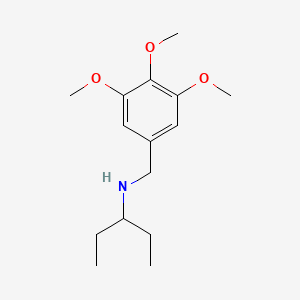

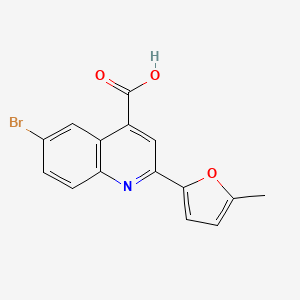

2-Bromo-5-methoxyaniline is a chemical compound with the empirical formula C7H8BrNO . It has a molecular weight of 202.05 . It is typically available in solid form and is used as a pharmaceutical intermediate .

Molecular Structure Analysis

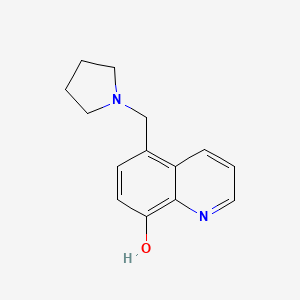

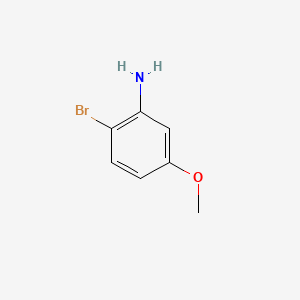

The molecular structure of 2-Bromo-5-methoxyaniline consists of a benzene ring substituted with a bromine atom, a methoxy group, and an amino group . The InChI code for this compound is 1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 .Physical And Chemical Properties Analysis

2-Bromo-5-methoxyaniline has a molecular weight of 202.05 . It is typically available in solid form . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

4-Bromo-2-methoxyaniline, a related compound, is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors .

Synthesis of Rho Kinase Inhibitors

4-Bromo-2-methoxyaniline is also used as a reagent in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .

Pharmaceutical Intermediate

5-Bromo-2-methoxyaniline, another related compound, is used as a pharmaceutical intermediate . This means it’s used in the production of various pharmaceutical drugs.

Safety and Hazards

2-Bromo-5-methoxyaniline is classified under GHS07. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 2-Bromo-5-methoxyaniline are not mentioned in the search results, its use as a pharmaceutical intermediate suggests it may continue to be valuable in the synthesis of new pharmaceutical compounds .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 2-Bromo-5-methoxyaniline .

Mecanismo De Acción

Target of Action

2-Bromo-5-methoxyaniline is primarily used as a synthetic material intermediate for the preparation of various compounds . It is known to target the respiratory system . .

Mode of Action

As a synthetic intermediate, it is likely involved in various chemical reactions that lead to the formation of other compounds .

Biochemical Pathways

As a synthetic intermediate, it is primarily used in the synthesis of other compounds, including epidermal growth factor receptor inhibitors , urolithin derivatives , and melatonergic ligands .

Pharmacokinetics

It is predicted to havehigh gastrointestinal absorption and is considered to be blood-brain barrier permeant . It is also predicted to be a CYP1A2 inhibitor .

Result of Action

As a synthetic intermediate, its primary role is in the synthesis of other compounds .

Propiedades

IUPAC Name |

2-bromo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQDMSJEMCRFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355171 | |

| Record name | 2-bromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxyaniline | |

CAS RN |

59557-92-5 | |

| Record name | 2-Bromo-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59557-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)